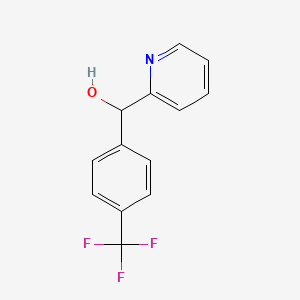

Pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol

Vue d'ensemble

Description

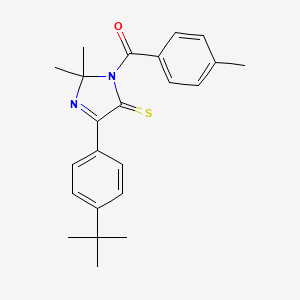

This compound belongs to the class of organic compounds known as benzanilides . It is characterized by the presence of a fluorine atom and a pyridine in its structure . The presence of these groups bestows many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of this compound is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

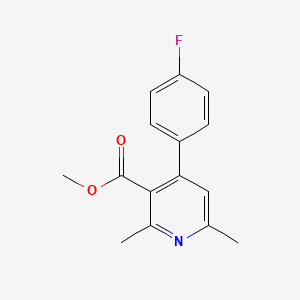

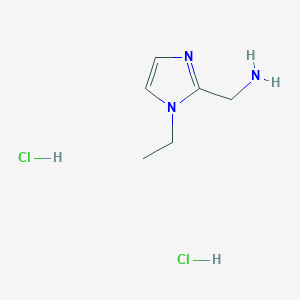

The molecular formula of this compound is C13H10F3NO . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The chemical reactions involving this compound are generally characterized by the presence of a fluorine atom and a pyridine in their structure . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a pyridine in the structure of this compound bestows many of the distinctive physical–chemical properties observed in this class of compounds . The physicochemical parameters of this compound are significantly affected by the presence of these groups .Applications De Recherche Scientifique

Catalytic Enantioselective Alkynylation

Pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol derivatives, such as diarylprolinol ligands, have been used in catalytic enantioselective alkynylation. This process involves the addition of terminal alkynes to cyclic imines, leading to chiral propargylic sulfamidates with high yields and enantioselectivities. Such methods are important in the production of chiral compounds which have applications in pharmaceuticals and agrochemicals (Munck et al., 2017).

Biocatalytic Production of Chiral Alcohols

The compound has been utilized in the biocatalytic production of enantiomerically pure alcohols, particularly in the synthesis of (S)-phenyl(pyridin-2-yl)methanol. This synthesis used bacterial strains like Lactobacillus paracasei BD101, demonstrating high enantiomeric excess and yield. Such chiral alcohols are valuable in the synthesis of pharmaceuticals and fine chemicals (Şahin et al., 2019).

Surface Enhanced Raman Scattering (SERS) Studies

This compound derivatives have been studied using SERS to probe the interface between various electrode surfaces and pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers. These studies are crucial for understanding the molecular interactions and adsorption modes on different metal surfaces, which have implications in electrochemistry and sensor technology (Pięta et al., 2015).

Spectroelectrochemical Investigations

This compound derivatives have been part of studies in spectroelectrochemical investigations. These compounds, when incorporated into metal-organic frameworks (MOFs), showed unique electronic delocalization properties. Such research is valuable in the development of advanced materials for electronics and catalysis (Hua et al., 2016).

Antimicrobial Activity

Certain this compound derivatives have been synthesized and tested for antimicrobial activity. They have shown efficacy comparable to standard drugs, indicating potential applications in the development of new antimicrobial agents (Kumar et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The development of compounds with unique biological properties is an important component of medicinal chemistry and chemical biology . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . It is expected that many novel applications of this compound will be discovered in the future .

Propriétés

IUPAC Name |

pyridin-2-yl-[4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)10-6-4-9(5-7-10)12(18)11-3-1-2-8-17-11/h1-8,12,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUPPUTUYZVGDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate](/img/structure/B3223643.png)

![Pyrrolidine, 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]-](/img/structure/B3223645.png)

![5,8-Difluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronicAcidPinacolEster](/img/structure/B3223649.png)

![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B3223661.png)

![4-Methoxy-3-(((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde](/img/structure/B3223718.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3223736.png)